Auramine Auramine Auramine is a diphenylmethane dye, used in fluorescence microscopy.
Auramine O free base is a member of the class of imines that is benzophenone imine carrying two dimethylamino substituents at positions 4 and 4'. The hydrochloride salt is the biological stain 'auramine O' It has a role as a fluorochrome and a histological dye. It is an imine, a tertiary amino compound and a substituted aniline. It is a conjugate base of an auramine O(1+).
C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles.
An aniline dye used as a disinfectant and an antiseptic agent. It is weakly fluorescing and binds specifically to certain proteins.
Brand Name: Vulcanchem
CAS No.: 492-80-8
VCID: VC0007746
InChI: InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3
SMILES: CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol

Auramine

CAS No.: 492-80-8

Cat. No.: VC0007746

Molecular Formula: C17H21N3

Molecular Weight: 267.37 g/mol

* For research use only. Not for human or veterinary use.

Auramine - 492-80-8

Specification

CAS No. 492-80-8
Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
IUPAC Name 4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3
Standard InChI Key JPIYZTWMUGTEHX-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C
Appearance Solid powder
Boiling Point 330.5 °C
Colorform YELLOW OR COLORLESS PLATES FROM ALCOHOL
Melting Point 136.0 °C
136 °C

Introduction

Chemical Composition and Physical Properties

Auramine O, chemically designated as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) hydrochloride, is a hydrochloride salt derived from the condensation of N,N-dimethyl-p-phenylenediamine with formaldehyde. The compound crystallizes as yellow flakes or powder and exhibits distinct spectral characteristics critical to its function as a fluorescent probe .

Structural and Solubility Characteristics

The molecular formula of Auramine O is C₁₇H₂₂ClN₃, with a molecular weight of 303.84 g/mol. Its structure features two N,N-dimethylaniline groups linked by an imidocarbonyl bridge, which contributes to its planar conformation and fluorescence properties . The compound is sparingly soluble in water (10 g/L at 20°C) but dissolves readily in ethanol and glycerol, making it suitable for aqueous and non-polar formulations .

Table 1: Key Physical Properties of Auramine O

PropertyValueSource
Melting Point>250°C (decomposes)
λmax (Absorption)370 nm, 432 nm (water)
Extinction Coefficient (ε)25,300 at 431.25 nm (water)
pKa9.8, 10.7 (at 25°C)
Fluorescence Emission550 nm (excitation at 460 nm)

Stability and Reactivity

Auramine O is stable under inert atmospheric conditions but degrades upon exposure to strong oxidizing agents. Its fluorescence is pH-dependent, with optimal staining performance observed at pH 6–7 . The compound’s stability in aqueous solutions enables its use in long-term diagnostic assays, though photobleaching can occur under prolonged UV exposure .

Biological and Diagnostic Applications

Auramine O’s affinity for mycolic acids in mycobacterial cell walls has established it as a cornerstone in fluorescent microscopy for diagnosing tuberculosis and leprosy.

Fluorescent Staining of Acid-Fast Bacilli

In the Truant and Churukian staining protocols, Auramine O binds to mycolic acids, forming a fluorescent complex detectable under blue light excitation (460 nm). This method outperforms traditional Ziehl-Neelsen (ZN) staining in sensitivity, particularly in paucibacillary cases. A comparative study on leprosy diagnosis demonstrated Auramine O’s sensitivity of 65.5% in slit skin smears and 77.9% in tissue sections, surpassing ZN’s 59.3% .

Table 2: Diagnostic Performance of Auramine O vs. Ziehl-Neelsen Staining

ParameterAuramine O (Tissue Sections)Ziehl-Neelsen
Sensitivity77.9%59.3%
Specificity89.5%92.1%
Detection Time10–15 minutes30–45 minutes

Molecular and Cellular Interactions

Auramine O’s mechanism involves intercalation into the hydrophobic regions of bacterial cell walls, enhancing fluorescence quantum yield upon binding. This property is exploited in flow cytometry and drug delivery studies, where its uptake kinetics in macrophages are monitored to assess phagocytic activity .

Ultrafast spectroscopic studies have elucidated Auramine O’s excited-state dynamics, which are influenced by solvent interactions and intramolecular rotation.

Solvent-Dependent Relaxation Pathways

Femtosecond lensing experiments revealed biphasic relaxation kinetics:

  • Fast Component (0.5–2 ps): Attributed to torsional motion of the dimethylaniline groups in the S₁ excited state.

  • Slow Component (~100 ps): Corresponds to non-radiative decay to the ground state .

Solvent viscosity and hydrogen-bonding capacity modulate these dynamics. For instance, in glycerol (η = 945 cP), rotational diffusion is hindered, prolonging fluorescence lifetime compared to ethanol (η = 1.08 cP) .

Theoretical Insights

Density functional theory (DFT) calculations suggest that the S₁ state adopts a twisted intramolecular charge transfer (TICT) configuration, with a 90° dihedral angle between the aniline rings. This conformational change reduces orbital overlap, quenching fluorescence in low-viscosity solvents .

Toxicology and Human Health Risks

Despite its diagnostic utility, Auramine O poses significant toxicity risks, necessitating stringent handling protocols.

Acute Poisoning Case Study

A fatal case involved a 45-year-old female who ingested 10 g of Auramine O, resulting in:

  • Gastrointestinal Effects: Hemorrhagic gastritis, vomiting.

  • Neurotoxicity: Generalized tonic-clonic seizures, coma (GCS 5/15).

  • Autopsy Findings: Cerebral edema, hepatic congestion .

The estimated human lethal dose (222 mg/kg) is markedly lower than the murine LD₅₀ (480 mg/kg), underscoring species-specific susceptibility .

Carcinogenicity and Regulatory Status

Auramine O is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, linked to bladder and liver tumors in chronic rodent studies. The free base (Solvent Yellow 34) was banned in the U.S. in 1976, though the hydrochloride salt remains regulated under occupational exposure limits .

Spectroscopic Characterization and Analytical Methods

Auramine O’s spectral properties are foundational to its quantitative analysis in biological and environmental samples.

Absorption and Fluorescence Profiling

In aqueous solution, Auramine O exhibits dual absorption peaks at 370 nm (ε = 12,000 M⁻¹cm⁻¹) and 432 nm (ε = 36,000 M⁻¹cm⁻¹), with fluorescence emission maximized at 550 nm .

Table 3: Spectroscopic Parameters in Various Solvents

Solventλabs (nm)λem (nm)Quantum Yield
Water4325500.03
Ethanol4355550.05
Glycerol4385600.12

Chromatographic Detection

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 430 nm) achieves a limit of detection (LOD) of 0.1 µg/mL in serum, facilitating pharmacokinetic studies .

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